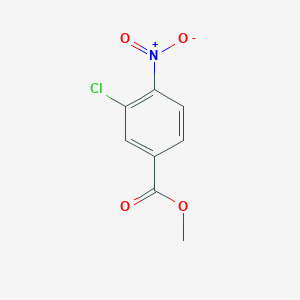

Methyl 3-chloro-4-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

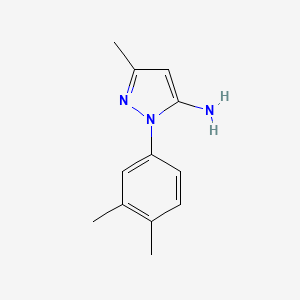

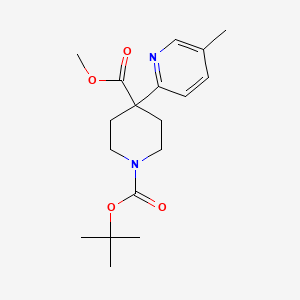

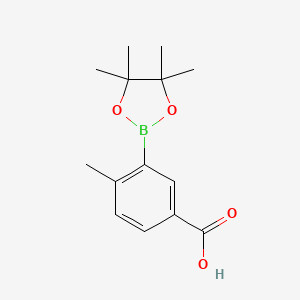

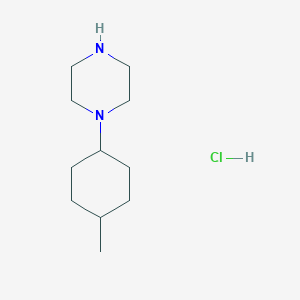

Methyl 3-chloro-4-nitrobenzoate is a chemical compound with the molecular formula C8H6ClNO4 . It is used as a starting material for the preparation of methyl benzoates .

Molecular Structure Analysis

In the molecular structure of this compound, the non-H atoms are essentially coplanar . The molecules are linked by C—H⋯O interactions to form a chain parallel to the a axis . The chains are further connected by slipped π–π stacking between symmetry-related benzene rings .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.59 g/mol . It is soluble in water . Other physical and chemical properties such as melting point, boiling point, density, and specific rotation are not available in the current resources.

Scientific Research Applications

Synthesis of Organic Compounds

Analytical Chemistry and Solubility Studies

In analytical chemistry, the solubility of Methyl 3-chloro-4-nitrobenzoate in various solvents has been extensively studied. These studies are crucial for understanding the physical and chemical properties of the compound, which is essential for its application in different scientific fields. For example, its solubility in different alcohols and alkyl acetates has been determined, providing valuable data for pharmaceutical and chemical industries (W. Acree, Kaci R. Bowen, Melissa Y. Horton, M. Abraham, 2017).

Environmental and Water Treatment Research

This compound is also studied in the context of environmental science, particularly in water treatment and pollution studies. For instance, its derivatives have been analyzed for their potential as mutagen precursors in water treatment processes, highlighting the compound's significance in environmental health and safety (H. Takanashi, K. Abiru, H. Tanaka, M. Kishida, T. Nakajima, A. Ohki, T. Kondo, T. Kameya, T. Matsushita, 2012).

Educational Use in Organic Chemistry

Moreover, this compound serves as a valuable compound in educational settings, especially in teaching organic chemistry. It is used in laboratory experiments to demonstrate various chemical reactions and synthesis techniques, thus aiding in the practical education of students in the field of chemistry (Caleb M Kam, Stephan M. Levonis, Stephanie S. Schweiker, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 3-chloro-4-nitrobenzoate is a nitro compound . Nitro compounds are a very important class of nitrogen derivatives . The primary targets of nitro compounds are not explicitly mentioned in the available literature. More research is needed to identify the specific targets of this compound.

Mode of Action

Nitro compounds generally undergo various chemical reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions can lead to changes in the molecular structure and properties of the compound.

Biochemical Pathways

Nitro compounds can be involved in a variety of biochemical processes due to their reactivity

Pharmacokinetics

It is known that the compound is soluble in water , which could influence its absorption and distribution in the body. More detailed studies are needed to fully understand the pharmacokinetics of this compound.

Result of Action

As a nitro compound, it may undergo various chemical reactions that could potentially lead to changes at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity. It is recommended to store the compound away from strong oxidizing agents, in cool, dry conditions, and in well-sealed containers .

properties

IUPAC Name |

methyl 3-chloro-4-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPKNDYXGXJKMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608081 |

Source

|

| Record name | Methyl 3-chloro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

243984-48-7 |

Source

|

| Record name | Methyl 3-chloro-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane](/img/structure/B1369442.png)

![2-(1-Cyclohexyl-4-{[2-(methylthio)pyrimidin-5-yl]methyl}piperazin-2-yl)ethanol](/img/structure/B1369454.png)